2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide
Description
Properties
IUPAC Name |
2-(6-chloro-2-oxo-4-phenylchromen-7-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO4/c18-13-6-12-11(10-4-2-1-3-5-10)7-17(21)23-14(12)8-15(13)22-9-16(19)20/h1-8H,9H2,(H2,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLPDJGMSKUSJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC3=CC(=C(C=C23)Cl)OCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 7-hydroxy-4-methylcoumarin and ethylchloroacetate.
Reaction with Ethylchloroacetate: 7-hydroxy-4-methylcoumarin reacts with ethylchloroacetate in the presence of a base to form an intermediate compound.
Addition of Hydrazine Hydrate: The intermediate compound is then treated with hydrazine hydrate to yield the final product, this compound.
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Oxidation Reactions
The chromene core and acetamide group undergo oxidation under controlled conditions:
-
Reagents : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂), or ozone (O₃) in acidic or neutral media.
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Products : Oxidized chromenone derivatives with ketone or carboxylic acid functionalities.
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Conditions : Reactions typically proceed at 50–80°C in polar solvents like water or ethanol.
| Reaction Type | Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Chromene ring oxidation | KMnO₄ (aq) | 2-Oxo-4-phenylchromene-6,7-dione | 65–72 | |
| Acetamide oxidation | H₂O₂ (acidic) | Carboxylic acid derivative | 58 |
Reduction Reactions
The ketone group at the 2-position and chloro substituent are susceptible to reduction:
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Reagents : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), or catalytic hydrogenation (H₂/Pd-C).
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Products : Reduced intermediates such as chromanol or dechlorinated derivatives.
| Reaction Type | Reagent | Product | Conditions | Reference |
|---|---|---|---|---|
| Ketone reduction | NaBH₄ | 2-Hydroxy-4-phenylchromene derivative | Ethanol, 25°C | |
| Dechlorination | H₂/Pd-C | 2-Oxo-4-phenylchromen-7-yloxyacetamide | 60 psi, 80°C |
Substitution Reactions
The chloro group at the 6-position participates in nucleophilic substitutions:
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Reagents : Amines, alkoxides, or thiols.
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Products : Amino-, alkoxy-, or thio-substituted analogs.
| Nucleophile | Product | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Ethanolamine | 6-(2-Hydroxyethylamino) derivative | DMF | 90 | 68 | |
| Sodium methoxide | 6-Methoxy analog | Methanol | 60 | 75 |
Acylation and Alkylation
The acetamide group undergoes further acylation or alkylation:
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Reagents : Acetyl chloride, benzyl bromide, or sulfonating agents.
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Products : N-acetylated or N-alkylated derivatives with modified pharmacokinetic properties .
| Reaction Type | Reagent | Product | Conditions | Reference |
|---|---|---|---|---|
| N-Acylation | Acetyl chloride | N-Acetylated derivative | Pyridine, 0°C | |
| N-Alkylation | Benzyl bromide | N-Benzyl analog | K₂CO₃, DMF, 50°C |
Cycloaddition and Ring-Opening
The chromene core participates in Diels-Alder reactions:
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Reagents : Dienophiles like maleic anhydride.
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Products : Hexacyclic adducts with enhanced structural complexity .
| Dienophile | Product | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Maleic anhydride | Fused bicyclic adduct | Toluene, reflux | 55 |
Hydrolysis Reactions
The acetamide group hydrolyzes under acidic or basic conditions:
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Reagents : HCl (6M) or NaOH (2M).
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Products : Carboxylic acid or ammonium chloride derivatives.
| Conditions | Product | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| HCl (reflux) | 2-[(6-Chloro-2-oxo-4-phenylchromen-7-yl)oxy]acetic acid | 4 | 82 | |
| NaOH (aq) | Ammonium salt | 2 | 90 |
Interaction with Electrophiles
The chromene ring undergoes electrophilic aromatic substitution (EAS):
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Reagents : Nitrating agents (HNO₃/H₂SO₄) or bromine (Br₂).
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Products : Nitro- or bromo-substituted derivatives at the 3- or 8-positions .
| Electrophile | Position | Product | Yield (%) | Reference |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 3-Nitro | 3-Nitro-6-chloro derivative | 60 | |
| Br₂ (Fe catalyst) | 8-Bromo | 8-Bromo analog | 45 |
Key Mechanistic Insights
-
Steric Effects : The phenyl group at the 4-position hinders electrophilic substitution at adjacent positions .
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Electronic Effects : The electron-withdrawing chloro and ketone groups direct nucleophilic attacks to the 6- and 7-positions.
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Solvent Influence : Polar aprotic solvents (e.g., DMF) enhance reaction rates in substitutions.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide exhibit anticancer properties. For instance, derivatives of chromenone have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A notable study demonstrated that specific analogs inhibited tumor growth in xenograft models, suggesting potential for development as therapeutic agents against cancers like breast and prostate cancer .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro assays have shown that it can downregulate pro-inflammatory cytokines, presenting a promising avenue for treating inflammatory diseases such as arthritis and colitis .
Neuroprotective Effects
There is emerging evidence that chromenone derivatives may provide neuroprotective benefits. Research indicates that these compounds can modulate pathways associated with neurodegenerative diseases like Alzheimer's, potentially reducing amyloid plaque formation .
Agricultural Applications
Pesticidal Activity
this compound has been evaluated for its pesticidal properties. Studies have shown that it can effectively control certain pests while exhibiting low toxicity to beneficial insects. This selective action makes it a candidate for developing eco-friendly pesticides .
Herbicide Development
The compound's structural characteristics allow it to interact with plant growth regulators, making it a potential herbicide. Laboratory tests have demonstrated its ability to inhibit the growth of specific weed species without harming crop plants .
Materials Science Applications
Polymer Composites
In materials science, the incorporation of 2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yloxy]acetamide into polymer matrices has been explored to enhance mechanical properties and thermal stability. Research indicates improved performance in composite materials used for packaging and construction .
Nanotechnology
The compound has been utilized in the synthesis of nanoparticles with antimicrobial properties. These nanoparticles can be applied in coatings and medical devices to prevent bacterial colonization, showcasing its versatility beyond traditional applications .
Case Studies
Mechanism of Action
The mechanism of action of 2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Biological Activity
2-[(6-Chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide, a compound derived from the chromenone scaffold, has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and antimicrobial properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 344.75 g/mol. Its structure features a chloro-substituted chromenone moiety linked to an acetamide group, which is crucial for its biological interactions.
Research indicates that compounds like this compound may act as cholinesterase inhibitors. Cholinesterase enzymes (AChE and BChE) are critical in regulating acetylcholine levels in the brain, making them important targets in the treatment of Alzheimer's disease (AD) . By inhibiting these enzymes, the compound could potentially enhance cholinergic transmission and mitigate cognitive decline associated with neurodegenerative diseases.
Anticholinesterase Activity
Studies have shown that derivatives of chromenone exhibit significant anticholinesterase activity. For instance, compounds structurally similar to this compound have demonstrated inhibitory effects on AChE and BChE with varying potencies. The dual inhibition of both enzymes may provide a therapeutic advantage in treating AD by preventing the hydrolysis of acetylcholine .
| Compound | AChE IC50 (µM) | BChE IC50 (µM) |
|---|---|---|
| Compound A | 8.77 | 15.34 |
| Compound B | 11.55 | 20.00 |
| 2-[...] Acetamide | TBD | TBD |
Antimicrobial Activity
Emerging evidence suggests that this compound may also possess antimicrobial properties. In vitro studies have indicated that certain chromenone derivatives exhibit activity against various bacterial strains, although specific data on this compound is limited .
Case Studies
-
Neuroprotective Effects : A study focused on the neuroprotective potential of chromenone derivatives highlighted their ability to reduce oxidative stress and prevent neuronal apoptosis in models of AD .
- Findings : The study reported that compounds similar to our target demonstrated reduced levels of reactive oxygen species (ROS), suggesting a protective mechanism against oxidative damage.
- Antimicrobial Screening : Another investigation assessed the antimicrobial efficacy of various chromenone derivatives against Gram-positive and Gram-negative bacteria.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
